molecular formula C13H10ClN3O3 B2897815 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898419-40-4

2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile

Cat. No. B2897815
M. Wt: 291.69
InChI Key: IEAOBZUGCDPYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For example, the InChI code for “(2-Chloro-4-methoxyphenyl)acetonitrile” is "1S/C9H8ClNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3" .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various factors such as its molecular weight, density, boiling point, and refractive index. For instance, “(2-Chloro-4-methoxyphenyl)acetonitrile” has a molecular weight of 181.62 .

Scientific Research Applications

Solvolysis Reactions and Nucleophilic Addition

Solvolysis reactions, particularly those involving nucleophilic addition to carbocations in acetonitrile-water mixtures, shed light on the behavior of related compounds under kinetic control. For instance, the study of water's nucleophilic addition to tertiary allylic carbocations reveals insights into bond cleavage and rearrangement processes, highlighting the complexity of solvolysis reactions (Jia et al., 2002).

Anodic Oxidation and Pseudo-Kolbe Reaction

The anodic oxidation of aliphatic carboxylates, including reactions in acetonitrile, offers a glimpse into electrochemical processes that could be relevant to the study of 2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile. Such studies reveal how electron transfer steps and decarboxylation reactions occur under mixed kinetic control, potentially leading to the generation of free radicals and carbocations (Galicia et al., 2012).

Acylation Reactions

Acylation of amines and pyrazole with acyl chlorides derived from acetonitrile reveals the potential for creating new amides and acylpyrazoles. Such reactions are key in synthesizing a variety of compounds with potential applications in medicinal chemistry and material science (Arutjunyan et al., 2013).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its properties. For example, “(2-Chloro-4-methoxyphenyl)acetonitrile” is considered hazardous and toxic if swallowed . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c1-20-11-3-2-9(8-10(11)14)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAOBZUGCDPYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.